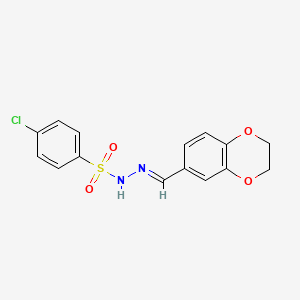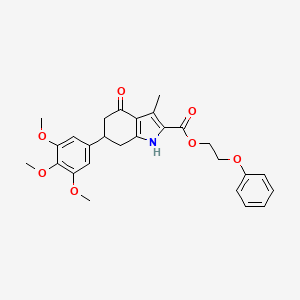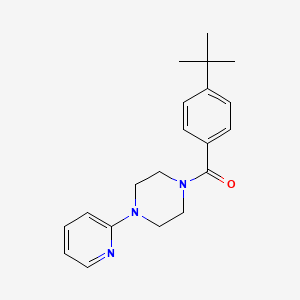![molecular formula C19H17N3S B5611134 3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)
3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazone derivatives typically involves the reaction of hydrazine with aldehydes or ketones. A study by Zhang et al. (2009) describes the synthesis of novel arylaldehyde (arylketone)-(4-substituted phenyl-5-substituted phenoxy-methyl-4H-1,2,4-triazole-3-yl)-thiol acetyl hydrazone derivatives, showcasing the diversity and complexity in synthesizing these compounds (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone moiety (-NHN=CH-), which plays a crucial role in their chemical behavior. Lindgren et al. (2013) reported on the structures of various hydrazones, indicating differences in conformations and intermolecular hydrogen bonding, highlighting the structural diversity within this class of compounds (Lindgren et al., 2013).
Chemical Reactions and Properties
Hydrazone compounds participate in a variety of chemical reactions, including cyclocondensation and nucleophilic substitution, which can significantly alter their properties. Solankee et al. (2008) described the condensation of hydrazones leading to the formation of thiazolidine-4-ones, demonstrating the chemical reactivity of hydrazone derivatives (Solankee et al., 2008).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Güntepe et al. (2012) conducted a detailed study on the molecular and crystal structure analysis of a novel hydrazone derivative, which included experimental methods and theoretical calculations to elucidate its physical properties (Güntepe et al., 2012).
Chemical Properties Analysis
The chemical properties of hydrazone derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. Bevk et al. (2005) explored the transformations of phenylhydrazones in concentrated sulfuric acid, providing insights into the chemical stability and reactivity of these compounds under different conditions (Bevk, Svete, & Stanovnik, 2005).
Direcciones Futuras
The study of hydrazones and their derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of new hydrazone derivatives, their physical and chemical properties, and their potential biological activity .
Propiedades
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-15-9-11-17(12-10-15)18-14-23-19(21-18)22-20-13-5-8-16-6-3-2-4-7-16/h2-14H,1H3,(H,21,22)/b8-5+,20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMQEDQKBUKSW-IYYWNBDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)


![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)